molecular formula C18H22O3 B12400118 16-Keto-17|A-estradiol-2,4,15,15,17-d5

16-Keto-17|A-estradiol-2,4,15,15,17-d5

Cat. No.: B12400118
M. Wt: 290.4 g/mol
InChI Key: KJDGFQJCHFJTRH-FACQCULCSA-N
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Description

16-Keto-17|A-estradiol-2,4,15,15,17-d5 is a deuterium-labeled derivative of 16-Keto-17β-estradiol. This compound is an endogenous estrogen metabolite related to 16-ketoestrone. It is known for its weak estrogenic activity, with only 1/1000 the estrogenic potency of estradiol in the uterus .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of 16-Keto-17|A-estradiol-2,4,15,15,17-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under strict quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

16-Keto-17|A-estradiol-2,4,15,15,17-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites of this compound. These products can have different biological activities and are often studied for their potential therapeutic applications .

Scientific Research Applications

16-Keto-17|A-estradiol-2,4,15,15,17-d5 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 16-Keto-17|A-estradiol-2,4,15,15,17-d5 involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular processes. The molecular targets and pathways involved include the estrogen receptor signaling pathway, which regulates gene expression and cellular proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 16-Keto-17|A-estradiol-2,4,15,15,17-d5 include:

Uniqueness

What sets this compound apart is its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This unique feature makes it a valuable tool in scientific research, particularly in studies involving estrogen metabolism and hormone replacement therapy .

Properties

Molecular Formula

C18H22O3

Molecular Weight

290.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-2,4,15,15-tetradeuterio-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-16-one

InChI

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1/i3D,8D,9D2

InChI Key

KJDGFQJCHFJTRH-FACQCULCSA-N

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C(C(=O)[C@@H]4O)([2H])[2H])C)C(=C1O)[2H]

Canonical SMILES

CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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